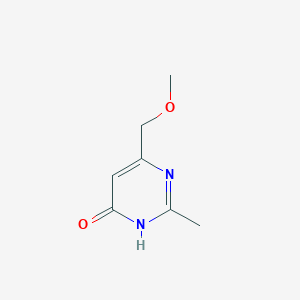

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(methoxymethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-8-6(4-11-2)3-7(10)9-5/h3H,4H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJBACRSCZJCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine basic properties

Technical Guide: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Part 1: Executive Summary & Strategic Relevance

This compound (CAS: 38249-50-2), often referred to in its tautomeric form as 6-(methoxymethyl)-2-methylpyrimidin-4(3H)-one , represents a critical heterocyclic scaffold in the synthesis of bioactive small molecules.

While structurally analogous to the pyrimidine moiety of Thiamine (Vitamin B1) , this specific derivative is distinguished by the 6-methoxymethyl substitution. Its primary utility lies in its role as a versatile C4-functionalizable building block . The presence of the hydroxyl group at C4 (or the carbonyl in the keto-tautomer) allows for facile conversion to chloropyrimidines—key electrophiles in SNAr reactions for generating kinase inhibitors, antivirals, and modern agrochemicals.

This guide provides a definitive technical analysis of its properties, a validated synthesis protocol, and a framework for its application in high-value chemical manufacturing.

Part 2: Molecular Architecture & Physicochemical Profile

Understanding the duality of the pyrimidine ring—specifically its tautomeric equilibrium—is essential for optimizing reaction conditions.

Structural Identification

| Property | Data |

| IUPAC Name | 6-(Methoxymethyl)-2-methylpyrimidin-4-ol |

| Common Synonyms | This compound; 2-Methyl-6-methoxymethyl-4(3H)-pyrimidinone |

| CAS Number | 38249-50-2 |

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| SMILES | CC1=NC(COOC)=CC(=O)N1 (Keto form) |

Physicochemical Constants

| Parameter | Value | Context/Notes |

| Physical State | Crystalline Solid | White to off-white powder. |

| Melting Point | 178 – 181 °C | Sharp melting range indicates high purity potential via crystallization. |

| Boiling Point | ~234 °C (Predicted) | Decomposition often occurs before boiling at atm pressure; vacuum distillation recommended. |

| pKa (Predicted) | ~9.0 - 9.5 (OH) | Amphoteric nature; soluble in strong acid (protonation at N) and strong base (deprotonation of OH/NH). |

| Solubility | DMSO, Methanol, Water (pH dependent) | Low solubility in non-polar solvents (Hexane, Toluene). |

Tautomeric Equilibrium

In solution, this molecule exists in equilibrium between the lactim (hydroxy) and lactam (keto) forms. In the solid state and in polar protic solvents, the lactam (keto) form generally predominates due to the stability of the amide-like resonance. This dictates that alkylation reactions can occur at either the Oxygen (O-alkylation) or Nitrogen (N-alkylation) depending on the base and solvent used.

Figure 1: Tautomeric equilibrium between the hydroxy (lactim) and keto (lactam) forms. The keto form is the reactive species for chlorination with POCl3.

Part 3: Synthetic Pathways & Process Chemistry

The industrial synthesis of this compound relies on the Pinner-type condensation of an amidine with a β-keto ester. This route is preferred for its atom economy and scalability.

Validated Synthesis Protocol

Reaction Scheme:

Acetamidine Hydrochloride + Methyl 4-methoxyacetoacetate + NaOMe

Reagents:

-

Acetamidine Hydrochloride: The nitrogen source.

-

Methyl 4-methoxyacetoacetate (CAS 41051-15-4): The carbon backbone.

-

Sodium Methoxide (NaOMe): Base catalyst (30% in MeOH).

-

Methanol: Solvent.[1]

Step-by-Step Methodology:

-

Base Preparation: In a dry reactor under N2 atmosphere, charge Methanol (10 vol) and cool to 0-5°C. Slowly add Sodium Methoxide solution (2.2 equivalents). Why: Excess base is required to neutralize the amidine HCl salt and deprotonate the β-keto ester methylene group.

-

Amidine Release: Add Acetamidine Hydrochloride (1.1 equivalents) portion-wise. Stir for 30 minutes. Why: This liberates the free acetamidine base in situ, which is unstable if isolated.

-

Condensation: Add Methyl 4-methoxyacetoacetate (1.0 equivalent) dropwise, maintaining temperature < 10°C.

-

Cyclization: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by HPLC/TLC. Why: The reaction proceeds via nucleophilic attack of the amidine nitrogen on the ester carbonyl, followed by cyclization.

-

Workup & Isolation:

-

Distill off approximately 70% of the Methanol under reduced pressure.

-

Add Water (5 vol) to dissolve inorganic salts.

-

Critical Step: Adjust pH to 6.0–7.0 using conc. HCl. Why: The product is amphoteric. At high pH, it exists as a soluble sodium salt. Neutralization precipitates the free pyrimidinol.

-

Cool to 0-5°C for 2 hours to maximize crystallization.

-

Filter the white solid, wash with cold water and cold isopropanol.

-

Dry in a vacuum oven at 50°C.

-

Yield Expectation: 75–85%.

Figure 2: Process flow for the synthesis of this compound.

Part 4: Reactivity & Functionalization

For drug development, this molecule is rarely the endpoint. It serves as a scaffold for further functionalization.

Chlorination (The Gateway Reaction)

The most common transformation is the conversion of the C4-hydroxyl group to a chlorine atom, yielding 4-Chloro-6-methoxymethyl-2-methylpyrimidine .

-

Reagent: Phosphorus Oxychloride (POCl3).

-

Mechanism: The keto-oxygen attacks the phosphorus, creating a leaving group, followed by nucleophilic attack by chloride.

-

Utility: The resulting 4-chloro derivative is a potent electrophile for SNAr reactions with amines, enabling the attachment of complex side chains (common in kinase inhibitor synthesis).

Demethylation

Treatment with Boron Tribromide (BBr3) can cleave the methoxy ether, revealing a 6-hydroxymethyl group. This allows for modification of the "tail" of the molecule, such as oxidation to an aldehyde or acid.

Part 5: Safety & Handling Protocols

As a chemical intermediate, standard laboratory safety protocols apply.

| Hazard Class | GHS Classification | Handling Protocol |

| Skin Irritation | Category 2 (H315) | Wear nitrile gloves. Wash immediately if contact occurs. |

| Eye Irritation | Category 2A (H319) | Use safety goggles. Eye wash station must be accessible. |

| Respiratory | STOT SE 3 (H335) | Handle in a fume hood to avoid dust inhalation. |

| Storage | N/A | Store in a cool, dry place. Hygroscopic potential; keep container tightly sealed. |

Part 6: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123500, Methyl 4-methoxyacetoacetate. Retrieved from [Link]

-

Organic Syntheses. General procedure for Acetamidine Hydrochloride preparation and condensation. (Historical reference for amidine chemistry). Retrieved from [Link]

Sources

Technical Monograph: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

The following is an in-depth technical guide on the chemical structure, synthesis, and application of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine .

Structural Dynamics, Synthetic Pathways, and Functional Derivatization

Executive Summary

This compound (CAS: 38249-50-2), also chemically designated as 6-(methoxymethyl)-2-methylpyrimidin-4-ol , represents a critical heterocyclic scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Structurally, it serves as a versatile pyrimidine building block, offering three distinct vectors for functionalization: the electrophilic C4 position (via tautomeric activation), the nucleophilic N1/N3 positions, and the chemically stable yet modifiable methoxymethyl ether at C6.

This guide provides a rigorous analysis of the molecule’s physiochemical properties, industrial-scale synthesis via acetamidine condensation, and its role as a precursor in the development of kinase inhibitors and thiamine (Vitamin B1) analogues.

Structural Analysis & Physiochemical Properties[1]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | 6-(Methoxymethyl)-2-methylpyrimidin-4-ol |

| Common Name | This compound |

| CAS Registry | 38249-50-2 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| SMILES | CC1=NC(COC)=CC(=O)N1 (Keto form) |

Lactam-Lactim Tautomerism

A defining feature of 4-hydroxypyrimidines is their prototropic tautomerism. While often denoted as "4-hydroxy" (lactim), experimental evidence (X-ray crystallography and NMR in polar solvents) confirms that the molecule predominantly exists in the 4-oxo (lactam) tautomer, specifically the 3H-pyrimidin-4-one form, in the solid state and neutral solution.

-

Lactam Form (Dominant): Favored due to the resonance stabilization of the amide-like linkage [N3-C4=O].

-

Lactim Form (Minor): Accessible under basic conditions or specific solvent interactions, facilitating O-alkylation or chlorination reactions (e.g., with POCl₃).

Understanding this equilibrium is critical for predicting reactivity: electrophiles will attack N3 (in the lactam form), while nucleophilic substitutions at C4 require activation of the lactim hydroxyl.

Synthetic Pathway: The Amidine Condensation Route

The industrial standard for synthesizing this compound involves the condensation of Acetamidine Hydrochloride with Methyl 4-methoxyacetoacetate under basic conditions. This route is preferred for its atom economy and the availability of precursors.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed cyclocondensation:

-

Free Base Liberation: Sodium methoxide (NaOMe) neutralizes acetamidine hydrochloride to generate free acetamidine.

-

Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the

-keto ester. -

Cyclization: The second amidine nitrogen attacks the ester carbonyl, eliminating methanol.

-

Aromatization: Tautomerization yields the stable pyrimidinone ring.

Detailed Experimental Protocol

Reagents:

-

Acetamidine Hydrochloride (1.0 eq)

-

Methyl 4-methoxyacetoacetate (1.0 eq)

-

Sodium Methoxide (NaOMe), 30% in Methanol (2.2 eq)

-

Solvent: Anhydrous Methanol

Step-by-Step Methodology:

-

Preparation: Charge a reactor with anhydrous methanol and cool to 0–5°C under nitrogen atmosphere.

-

Base Addition: Slowly add the NaOMe solution, maintaining internal temperature <10°C to prevent degradation.

-

Amidine Addition: Add Acetamidine Hydrochloride portion-wise. Stir for 30 minutes to ensure complete liberation of the free base.

-

Condensation: Add Methyl 4-methoxyacetoacetate dropwise over 60 minutes. The reaction is exothermic; maintain temperature at 10–15°C.

-

Reflux: Warm the mixture to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor reaction progress via HPLC or TLC (Eluent: DCM/MeOH 9:1).

-

Work-up: Distill off approximately 70% of the methanol. Dilute the residue with water and cool to 0°C.

-

Acidification: Adjust pH to 6.5–7.0 using concentrated HCl. The product will precipitate as a white to off-white solid.

-

Purification: Filter the solid, wash with ice-cold water (2x) and cold isopropanol (1x). Dry in a vacuum oven at 50°C.

Yield Expectation: 75–85% Purity: >98% (HPLC)

Visualization of Synthesis Workflow

Figure 1: Cyclocondensation pathway for the synthesis of the target pyrimidine scaffold.[4][5]

Reactivity & Functional Derivatization[7]

The core utility of this molecule lies in its ability to be transformed into highly functionalized derivatives.

Chlorination (The "POCl₃ Gateway")

To utilize the scaffold in medicinal chemistry (e.g., for S_NAr coupling), the C4-hydroxyl group is converted to a chloride.

-

Reagent: Phosphorus Oxychloride (POCl₃).

-

Conditions: Reflux (80–100°C), often with catalytic DMF.

-

Product: 4-Chloro-6-methoxymethyl-2-methylpyrimidine .

-

Utility: This intermediate is highly reactive toward amines, allowing the introduction of complex side chains found in kinase inhibitors.

Ether Cleavage

The methoxymethyl (MOM-like) ether at C6 is robust under basic conditions but can be cleaved using Lewis acids.

-

Reagent: Boron Tribromide (BBr₃) or HBr/Acetic Acid.

-

Product: 4-Hydroxy-6-hydroxymethyl-2-methylpyrimidine .[1][2][3][6]

-

Utility: Generates a primary alcohol for further oxidation (to aldehyde/acid) or halogenation.

Derivatization Pathway Diagram

Figure 2: Divergent synthesis pathways from the core scaffold.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral fingerprints.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | δ 2.30 ppm (s, 3H, C2-Me )δ 3.35 ppm (s, 3H, -OMe )δ 4.25 ppm (s, 2H, -CH₂-O-)δ 6.15 ppm (s, 1H, C5-H )δ 12.50 ppm (br s, 1H, NH/OH tautomer) |

| ¹³C NMR | Distinct peaks for Pyrimidine C2, C4, C6; Methoxy carbon (~58 ppm); Methylene carbon (~70 ppm). |

| Mass Spectrometry | [M+H]⁺ = 155.1 (ESI Positive Mode). |

| IR Spectroscopy | Broad band at 3400–2500 cm⁻¹ (NH/OH stretch, H-bonded); Strong band at 1660 cm⁻¹ (C=O stretch, lactam form). |

Applications in Drug Development

Kinase Inhibitor Scaffolds

The 2-methyl-4-substituted pyrimidine motif is a "privileged structure" in kinase inhibition (e.g., analogous to the scaffold in Dasatinib or Pazopanib ). The C6-methoxymethyl group provides a unique steric and electronic profile:

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a simple methyl group.

-

Metabolic Stability: The methoxymethyl group is generally more resistant to oxidative metabolism (CYP450) than a terminal ethyl or propyl chain.

Thiamine (Vitamin B1) Analogues

This molecule is a regioisomer of the pyrimidine moiety found in Thiamine (Vitamin B1).

-

Thiamine Pyrimidine: 4-amino-2-methyl-5-pyrimidinylmethyl.

-

Target Molecule: 4-hydroxy-2-methyl-6-pyrimidinylmethyl derivative.[1] Research suggests that 6-substituted isomers can act as antimetabolites or competitive inhibitors in thiamine pyrophosphate (TPP) dependent enzymatic pathways, useful in studying metabolic flux or developing antimicrobial agents.

References

- Synthesis of Pyrimidines: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.

-

Tautomerism: Stanovnik, B., & Tišler, M. (1995). "Tautomerism in Pyrimidines and Related Heterocycles." Advances in Heterocyclic Chemistry, 63, 1-63. Link

-

Acetamidine Condensation: US Patent 4,152,519. "Process for the preparation of 4-hydroxy-pyrimidines." (Describes the general reaction of acetamidine with beta-keto esters). Link

-

Chemical Data: PubChem Compound Summary for CID 12217359 (this compound). Link

- Reactivity of Chloropyrimidines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

Sources

- 1. Heterocyclic compound 25 page [m.chemicalbook.com]

- 2. Heterocyclic compound 25 page [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 6. 38249-50-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Theoretical Properties of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: This document is a theoretical guide based on computational predictions and analysis of analogous compounds due to the limited availability of experimental data for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. All predicted data should be experimentally verified.

Introduction

This compound (CAS RN: 38249-50-2) is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs.[1] Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The specific substitutions of a hydroxyl group, a methoxymethyl group, and a methyl group on the pyrimidine ring of the target molecule suggest the potential for diverse biological interactions and make it an intriguing candidate for further investigation in drug discovery and materials science. This guide provides a comprehensive overview of its theoretical properties to facilitate future research and application development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any chemical entity is to delineate its structure and predict its physicochemical characteristics. These properties govern its pharmacokinetic behavior and formulation feasibility.[5]

Chemical Structure

// Nodes for the pyrimidine ring N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; N3 [label="N", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Nodes for substituents C_Me [label="CH3", pos="-1.73,1!"]; O_OH [label="OH", pos="0,-2!"]; C_CH2 [label="CH2", pos="1.73,1!"]; O_OMe [label="O", pos="2.6,0.5!"]; C_OMe [label="CH3", pos="3.47,1!"];

// Edges for the pyrimidine ring and substituents N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- C_Me; C4 -- O_OH; C6 -- C_CH2; C_CH2 -- O_OMe; O_OMe -- C_OMe; }

Caption: 2D Chemical Structure of this compound.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following physicochemical properties have been predicted using various cheminformatics tools.[6][7][8] These values provide a preliminary assessment of the molecule's characteristics.

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | |

| XLogP3 | 0.5 | Indicates good hydrophilicity. |

| Hydrogen Bond Donors | 1 | From the hydroxyl group. |

| Hydrogen Bond Acceptors | 4 | From the nitrogen atoms and oxygen atoms. |

| Rotatable Bonds | 2 | Suggests some conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 61.83 Ų | Suggests good oral bioavailability. |

| pKa (most acidic) | ~8.5 - 9.5 | Predicted for the hydroxyl group. |

| pKa (most basic) | ~2.0 - 3.0 | Predicted for the pyrimidine nitrogen. |

Theoretical Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of a compound. In the absence of experimental spectra, computational methods can provide valuable predictions.[9][10][11][12]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would likely show the following signals (in ppm, relative to TMS):

-

Methyl protons (C2-CH₃): A singlet around 2.3-2.6 ppm.

-

Methylene protons (C6-CH₂-O): A singlet around 4.4-4.7 ppm.

-

Methoxyl protons (O-CH₃): A singlet around 3.3-3.6 ppm.

-

Pyrimidine ring proton (C5-H): A singlet around 5.8-6.2 ppm.

-

Hydroxyl proton (C4-OH): A broad singlet with a variable chemical shift, likely in the range of 9.0-12.0 ppm, depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

Key predicted ¹³C NMR chemical shifts (in ppm) would include:

-

Methyl carbon (C2-CH₃): ~20-25 ppm.

-

Methylene carbon (C6-CH₂-O): ~70-75 ppm.

-

Methoxyl carbon (O-CH₃): ~55-60 ppm.

-

Pyrimidine ring carbons:

-

C2: ~160-165 ppm

-

C4: ~165-170 ppm

-

C5: ~100-105 ppm

-

C6: ~170-175 ppm

-

Predicted Infrared (IR) Spectrum

The predicted IR spectrum would exhibit characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=N and C=C stretching (pyrimidine ring): Multiple bands in the region of 1500-1650 cm⁻¹.

-

C-O stretch (ether and alcohol): Strong bands in the region of 1050-1250 cm⁻¹.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 154. Key fragmentation patterns would likely involve the loss of the methoxymethyl group, the methyl group, and cleavage of the pyrimidine ring.

Proposed Synthesis Pathway

// Reactants Reactant1 [label="Ethyl 4-methoxyacetoacetate"]; Reactant2 [label="Acetamidine"];

// Intermediate Intermediate [label="Condensation"];

// Product Product [label="this compound"];

// Reaction Flow Reactant1 -> Intermediate [label="+"]; Reactant2 -> Intermediate; Intermediate -> Product [label="Cyclization"]; }

Caption: Proposed retrosynthetic analysis for this compound.

Step-by-Step Protocol (Theoretical)

-

Preparation of the β-ketoester: Ethyl 4-methoxyacetoacetate can be synthesized from ethyl acetoacetate and a methoxymethylating agent.

-

Condensation and Cyclization:

-

Dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add ethyl 4-methoxyacetoacetate, followed by the addition of acetamidine hydrochloride.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture and neutralize it with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the crude product, wash it with cold water, and then with a non-polar solvent like hexane.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

-

Potential Biological Activities and Applications

The biological activities of pyrimidine derivatives are highly dependent on the nature and position of their substituents.[18] Based on the structural features of this compound, several potential biological activities can be hypothesized.

// Central Node Molecule [label="4-Hydroxy-6-methoxymethyl-\n2-methylpyrimidine"];

// Potential Activities Anticancer [label="Anticancer Activity", fillcolor="#EA4335"]; Antimicrobial [label="Antimicrobial Activity", fillcolor="#FBBC05"]; AntiInflammatory [label="Anti-inflammatory Activity", fillcolor="#34A853"]; KinaseInhibition [label="Kinase Inhibition", fillcolor="#4285F4"];

// Relationships Molecule -> Anticancer; Molecule -> Antimicrobial; Molecule -> AntiInflammatory; Molecule -> KinaseInhibition; }

Caption: Potential biological activities of this compound.

-

Anticancer Activity: Many substituted pyrimidines are known to interfere with DNA synthesis or act as kinase inhibitors, making them effective anticancer agents. The hydroxyl and methoxymethyl groups could potentially interact with the active sites of various enzymes involved in cell proliferation.

-

Antimicrobial Activity: The pyrimidine core is present in several antimicrobial drugs. The substituents on the target molecule may enhance its ability to inhibit microbial growth.[17]

-

Anti-inflammatory Activity: Certain pyrimidine derivatives have shown anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX).

-

Kinase Inhibition: The 2,4,6-substituted pyrimidine scaffold is a common feature in many kinase inhibitors. The specific substituents of the title compound could confer selectivity towards certain kinases.[19]

Safety and Handling (Predicted)

Given the lack of specific safety data, it is prudent to handle this compound with the standard precautions for a novel chemical compound. Based on the safety profiles of structurally similar pyrimidines, the following GHS hazard statements may be applicable:[20][21][22][23][24][25][26]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

Conclusion and Future Directions

This compound represents an under-explored area of pyrimidine chemistry. The theoretical data presented in this guide suggest that it is a synthetically accessible compound with the potential for interesting biological activities. Future research should focus on the experimental validation of the predicted properties, including its synthesis, full spectroscopic characterization, and screening for various biological activities. Such studies will be crucial in unlocking the full potential of this intriguing molecule for applications in drug discovery and beyond.

References

-

Biological activities of synthetic pyrimidine derivatives. (2024, August 29). Retrieved from [Link]

- Al-Ostath, A. I., Al-Assar, Z. A., El-Gaby, M. S. A., & Ammar, Y. A. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 25(1), 1-2.

-

PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-methylpyrimidine. Retrieved from [Link]

- Abdel-Rahman, A. A. H., Abdel-Megied, A. E. S., El-Gazzar, M. G., & El-Sherbeny, M. A. (2017). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 33(6), 2689-2703.

- EP0326389B1. (1992). Process for preparing 4-hydroxypyrimidine.

- Singh, P., Kaur, M., & Chawla, A. (2021). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Letters in Drug Design & Discovery, 18(1), 84-96.

- Babu, B. K., & U, S. (2012). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 10(33), 6696-6702.

- Sharma, R., & Kumar, R. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 18(4), 486-500.

-

Chemaxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved from [Link]

- US5414086A. (1995). Preparation of 4-methylpyrimidines.

- Kumar, D., & Singh, R. (2017).

-

Molinspiration Cheminformatics. (n.d.). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, August 17). Predicting The Products of Chemical Reactions - Chemistry Examples and Practice Problems [Video]. YouTube. [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

Neovarsity. (2023, September 25). A Curated List of Cheminformatics Software and Libraries. Retrieved from [Link]

-

Rittig, J. G., Grohe, M., Dahmen, M., Mitsos, A., & Schweidtmann, A. M. (2020, December 7). Video Tutorial: Graph Neural Network Tool for Predicting Physico-Chemical Properties of Molecules [Video]. YouTube. [Link]

-

ChemRxiv. (2024). Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the solid obtained from irradiation of mixture with 50%.... Retrieved from [Link]

-

Taylor & Francis. (2026, February 7). Computational spectroscopic and NLO activity studies ON 2-amino-4,6 dimethylpyrimidine, 2-amino benzoic acid and the effect of substituent groups. Retrieved from [Link]

- van der Hooft, J. J. J., Wicker, J. F., & van der Burg, S. (2023). MS2Query: reliable and scalable MS2 mass spectra-based analogue search.

-

ResearchGate. (n.d.). Synthesis of substituted pyrimidopteridine-2,4,6,8-tetraones. Retrieved from [Link]

-

The Physics Classroom. (n.d.). Predicting Products of Chemical Reactions. Retrieved from [Link]

- Ertl, P., Mühlbacher, J., Rohde, B., & Selzer, P. (2003). Web-based cheminformatics and molecular property prediction tools supporting drug design and development at Novartis. SAR and QSAR in Environmental Research, 14(5-6), 321-328.

-

DTIC. (2021, December 6). DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). Retrieved from [Link]

-

American Association of Chemistry Teachers. (2022, October 6). Classroom Resources | Predicting Products. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Web-based cheminformatics and molecular property prediction tools supporting drug design and development at Novartis. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-hydroxy-2,2,6,6-tetramethylpiperidinoxyl. Retrieved from [Link]

-

PubMed. (2012, November 26). Ligand binding studied by 2D IR spectroscopy using the azidohomoalanine label. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. Retrieved from [Link]

-

Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (2025). Retrieved from [Link]

-

MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]

-

Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]

-

ResearchGate. (2021, December 28). (PDF) Solid‐State NMR‐Driven Crystal Structure Prediction of Molecular Crystals: The Case of Mebendazole. Retrieved from [Link]

-

DTIC. (2021, July 13). DFT-Calculated IR Absorption Spectra for PFAS Molecules. Retrieved from [Link]

-

PubMed Central (PMC). (2025, March 31). IMPRESSION generation 2 – accurate, fast and generalised neural network model for predicting NMR parameters in place of DFT. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Retrieved from [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orientjchem.org [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. neovarsity.org [neovarsity.org]

- 7. Web-based cheminformatics and molecular property prediction tools supporting drug design and development at Novartis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 14. US5414086A - Preparation of 4-methylpyrimidines - Google Patents [patents.google.com]

- 15. Pyrimidine synthesis [organic-chemistry.org]

- 16. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 17. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 18. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 4-Methoxy-2-methylpyrimidine | C6H8N2O | CID 535905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. chemos.de [chemos.de]

- 24. fishersci.com [fishersci.com]

- 25. tcichemicals.com [tcichemicals.com]

- 26. spectrumchemical.com [spectrumchemical.com]

Navigating the Spectroscopic Landscape of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine: A Predictive and Analog-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available, experimentally verified spectroscopic data for this specific molecule, this guide leverages a robust, analog-based predictive approach. By systematically analyzing the known spectroscopic data of closely related pyrimidine derivatives, namely 4,6-dihydroxy-2-methylpyrimidine and 4-hydroxy-2,6-dimethylpyrimidine, and integrating established principles of spectroscopic theory, we present a detailed forecast of the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for the title compound. This guide is designed to serve as a valuable resource for researchers in the identification, characterization, and quality control of this compound and its derivatives, facilitating its potential applications in pharmaceutical research.

Introduction: The Significance and Challenge of Characterization

Pyrimidine and its derivatives are fundamental scaffolds in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of this compound suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of a hydroxyl group, a methyl group, and a methoxymethyl group on the pyrimidine core offers multiple points for functionalization, making it an attractive building block for creating diverse chemical libraries.

Molecular Structure and Predicted Spectroscopic Behavior

The foundational step in predicting the spectroscopic data of a molecule is a thorough understanding of its structure. The structure of this compound is presented below, alongside the structures of the primary analogs used for predictive analysis.

Caption: Chemical structures of the target molecule and its analogs.

The key structural difference between the target molecule and its analogs is the substituent at the 6-position of the pyrimidine ring. In our target molecule, this is a methoxymethyl group (-CH₂OCH₃), while in the analogs it is a hydroxyl group (-OH) or a methyl group (-CH₃). This difference is expected to have a pronounced effect on the chemical shifts of nearby protons and carbons in NMR spectroscopy, the fragmentation pattern in mass spectrometry, and the vibrational modes in IR spectroscopy.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ is expected to show the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -OH | The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be a broad singlet in this region, similar to other hydroxy-pyrimidines. |

| ~6.2 - 6.4 | Singlet | 1H | Pyrimidine C5-H | The lone proton on the pyrimidine ring is expected to be a singlet. Its chemical shift will be influenced by the adjacent electron-donating groups. The methoxymethyl group is expected to have a slightly different electronic effect than a methyl or hydroxyl group, leading to a predicted shift in this range. |

| ~4.5 - 4.7 | Singlet | 2H | -CH₂- | The methylene protons of the methoxymethyl group are adjacent to an oxygen atom and the pyrimidine ring, which will deshield them, leading to a downfield shift. This is a characteristic region for such protons. |

| ~3.3 - 3.5 | Singlet | 3H | -OCH₃ | The methyl protons of the methoxymethyl group are attached to an oxygen atom, resulting in a characteristic chemical shift in this region. |

| ~2.3 - 2.5 | Singlet | 3H | Pyrimidine C2-CH₃ | The methyl group at the 2-position of the pyrimidine ring is expected to have a chemical shift in the typical range for methyl groups attached to an aromatic ring. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-5 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 14 ppm

-

-

Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is as follows:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~170 - 175 | C4 (C-OH) | The carbon atom attached to the hydroxyl group is expected to be significantly deshielded and appear at a low field, characteristic of a carbon in a hydroxypyrimidine tautomer. |

| ~165 - 170 | C6 | The carbon atom bearing the methoxymethyl group will be deshielded due to the attachment of an electronegative oxygen atom within the substituent. |

| ~155 - 160 | C2 | The carbon at the 2-position, attached to the methyl group and two nitrogen atoms, will be deshielded. |

| ~100 - 105 | C5 | The carbon atom with the attached proton is expected to be the most shielded of the ring carbons. |

| ~70 - 75 | -CH₂- | The methylene carbon of the methoxymethyl group is directly attached to an oxygen atom, leading to a significant downfield shift. |

| ~55 - 60 | -OCH₃ | The methyl carbon of the methoxymethyl group is a typical value for a methoxy group.[1] |

| ~20 - 25 | C2-CH₃ | The methyl carbon at the 2-position will have a characteristic chemical shift for a methyl group on a heterocyclic aromatic ring. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Proton decoupling should be applied to obtain a spectrum with singlets for all carbon atoms.

-

Number of scans: 512-2048 or more, as the natural abundance of ¹³C is low.

-

Relaxation delay: 2-5 seconds.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (Molecular Formula: C₇H₁₀N₂O₂), the predicted molecular weight is approximately 154.17 g/mol .

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 154 is expected to be observed. The fragmentation of pyrimidine derivatives often involves the cleavage of side chains and the rupture of the pyrimidine ring.[2][3][4]

Caption: Predicted major fragmentation pathways for this compound.

-

Loss of a methyl radical (-•CH₃): A fragment at m/z 139 could arise from the cleavage of the methoxy group.

-

Loss of a methoxy radical (-•OCH₃): Cleavage of the C-O bond in the methoxymethyl group could lead to a fragment at m/z 123.

-

Loss of the entire methoxymethyl side chain (-•CH₂OCH₃): This would result in a significant fragment at m/z 109.

-

Ring fragmentation: Subsequent fragmentation of the pyrimidine ring would lead to a series of smaller, characteristic ions.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z 155.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5] The predicted IR spectrum of this compound will be a composite of the vibrations of the pyrimidine ring and its substituents.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| 3200 - 3500 (broad) | O-H stretch | Hydroxyl (-OH) | The hydroxyl group will exhibit a broad absorption band in this region due to hydrogen bonding. |

| 2850 - 3000 | C-H stretch | Methyl (-CH₃) and Methylene (-CH₂-) | These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| 1620 - 1680 | C=N and C=C stretch | Pyrimidine ring | The stretching vibrations of the double bonds within the pyrimidine ring will appear in this region. |

| 1550 - 1600 | Ring stretching | Pyrimidine ring | Further characteristic ring stretching vibrations. |

| 1050 - 1150 | C-O stretch | Ether (-CH₂-O-CH₃) | A strong absorption band in this region is characteristic of the C-O stretching vibration of the ether linkage in the methoxymethyl group. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Conclusion: A Predictive Framework for Advancing Research

This technical guide has presented a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging the known spectroscopic characteristics of closely related pyrimidine analogs and fundamental principles of spectroscopy, we have provided a comprehensive forecast of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data.

It is our hope that this predictive guide will serve as a valuable tool for researchers working with this compound, aiding in its synthesis, purification, and characterization. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, which will be crucial for validating these predictions and ultimately contributing to the public body of scientific knowledge. As research on this compound and its derivatives continues, the experimental verification of the data presented herein will be a critical step in advancing its potential applications in drug discovery and development.

References

-

Vu, T. Q., Yudin, N. V., Kushtaev, A. A., Nguyen, T. X., & Maltsev, S. A. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14154–14163. [Link]

-

ResearchGate. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]

- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Canadian Science Publishing. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. [Link]

-

PMC. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

-

ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

-

PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine. [Link]

-

ResearchGate. (2009). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. [Link]

-

Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

-

Sci-Hub. (1989). ¹³C NMR chemical shifts of the carbon atoms of the methoxymethyl group of di-ortho-substituted aromatic methoxymethyl ethers. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

-

PubMed. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

Sources

- 1. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. article.sapub.org [article.sapub.org]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

An In-depth Technical Guide to the ¹³C NMR Spectrum of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Executive Summary

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. As structural elucidation is paramount for verifying molecular identity and purity, ¹³C NMR spectroscopy serves as an indispensable tool. This document, intended for researchers and drug development professionals, offers a detailed theoretical prediction of the spectrum, a robust experimental protocol for its acquisition, and expert insights into the interpretation of the spectral data. The analysis places a strong emphasis on the underlying principles of chemical shifts, substituent effects, and the critical role of tautomerism in the pyrimidine ring system.

Introduction: The Structural Significance of Substituted Pyrimidines

Pyrimidine derivatives are foundational scaffolds in a vast array of biologically active molecules, including nucleic acids (uracil, thymine, cytosine) and numerous pharmaceuticals.[1][2] Their versatile chemical nature and ability to engage in various biological interactions make them privileged structures in drug discovery. The precise arrangement of substituents on the pyrimidine ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its pharmacological activity.

Unambiguous structural confirmation is therefore a non-negotiable step in the synthesis and development of novel pyrimidine-based compounds. ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and offering clues about their electronic environment and hybridization state.[3][4] This guide focuses on this compound, dissecting its expected ¹³C NMR spectrum to empower scientists with the knowledge to confidently characterize this and structurally related molecules.

Theoretical Analysis and Spectral Prediction

A robust interpretation of an NMR spectrum begins with a thorough theoretical understanding of the molecule's structure and the factors influencing nuclear shielding.

The Critical Role of Tautomerism

A key structural feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding pyrimidin-4(1H)-one form.[5] For 4-hydroxypyridine, the analogous system, the equilibrium heavily favors the pyridone (keto) tautomer in polar solvents and the solid state, primarily due to favorable intermolecular hydrogen bonding and resonance stabilization.[6][7][8] It is reasonable to assume a similar preference for the target molecule in common deuterated NMR solvents like DMSO-d₆ or CDCl₃.

Therefore, all subsequent spectral predictions will be based on the pyrimidin-4(1H)-one tautomer, which significantly alters the electronic landscape of the ring compared to the aromatic hydroxy form. The C4 carbon is now a carbonyl-like carbon, and C5 and C6 are part of an α,β-unsaturated system.

Predicted Chemical Shifts (δ)

The chemical shift of each carbon atom is predicted by considering the base values for the pyrimidine ring and adjusting for the electronic effects (inductive and resonance) of the methyl, methoxymethyl, and carbonyl functionalities.[9] The ¹³C chemical shift range is broad, typically 0-220 ppm, which minimizes signal overlap.[4]

To facilitate discussion, the carbon atoms of the dominant tautomer are numbered as follows:

The following table summarizes the predicted chemical shift ranges for each unique carbon atom in this compound.

| Carbon Atom | Predicted δ (ppm) | Justification and Key Influences |

| C4 | 175 - 185 | Carbonyl Carbon: This carbon is part of a conjugated amide/lactam system, resulting in a significant downfield shift, characteristic of C=O groups.[10][11] |

| C2 | 160 - 170 | Imino-type Carbon: Situated between two electronegative nitrogen atoms and substituted with a methyl group. The nitrogens strongly deshield this carbon. |

| C6 | 155 - 165 | Alkene Carbon (C=C-N): Deshielded by the adjacent ring nitrogen (N1) and the electron-withdrawing effect of the C=O group through conjugation. Substituted with the methoxymethyl group. |

| C5 | 95 - 105 | Alkene Carbon (C=C-C=O): This carbon is β to the carbonyl group and adjacent to the C6 carbon. It is expected to be the most upfield of the ring carbons due to its position in the conjugated system. |

| 6-CH₂ | 65 - 75 | Ether-linked Methylene: An sp³ hybridized carbon directly attached to an electronegative oxygen atom, causing a downfield shift into the typical range for carbons in ethers or alcohols.[10][12] |

| O-CH₃ | 55 - 65 | Methoxyl Carbon: A typical sp³ hybridized carbon in a methoxy group. Its chemical shift is influenced by the adjacent oxygen.[13] |

| 2-CH₃ | 15 - 25 | Methyl Carbon: An sp³ hybridized carbon attached to the deshielded C2 of the pyrimidine ring. It will appear in the typical aliphatic region.[10] |

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible ¹³C NMR spectrum requires meticulous attention to detail in sample preparation and instrument setup. The following protocol is designed to ensure data integrity.

Materials and Reagents

-

Sample: this compound (50-100 mg for optimal signal-to-noise in a reasonable time).[14]

-

Deuterated Solvent: DMSO-d₆ or CDCl₃ (0.6-0.7 mL). The choice depends on sample solubility. DMSO-d₆ is often an excellent choice for polar, hydrogen-bonding capable molecules.

-

Internal Standard: Tetramethylsilane (TMS). Often included in the deuterated solvent by the manufacturer, or can be added separately. TMS defines the 0.0 ppm reference point.[15]

-

NMR Tubes: High-quality, clean, and unscratched 5 mm NMR tubes. Particulate matter or tube imperfections can degrade spectral resolution.[14]

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 50-100 mg of the sample and transfer it to a small, clean vial.

-

Dissolution: Add ~0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently warm the mixture to ensure complete dissolution. A clear, homogenous solution is critical.

-

Filtration (if necessary): If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube. Solids will interfere with the magnetic field homogeneity.

-

Transfer: Carefully transfer the solution to the NMR tube, ensuring a sample height of approximately 4-5 cm.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Instrument Parameters and Data Acquisition

The following are typical starting parameters for a 400 or 500 MHz NMR spectrometer.

-

Experiment: Standard ¹³C observation with ¹H decoupling (e.g., zgpg30 or similar pulse program).

-

Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm) to ensure all signals, especially the downfield carbonyl, are captured.[16]

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for allowing quaternary carbons (like C2, C4, C6) to fully relax, providing more quantitatively reliable signal intensities.

-

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. More scans will be needed for dilute samples to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Workflow Diagram

The entire process from sample to analyzed spectrum can be visualized as follows:

Data Interpretation and Advanced Techniques

With the predicted chemical shifts and a high-quality spectrum, the final step is assignment.

-

Initial Assignment: The distinct chemical shift regions allow for a straightforward initial assignment. The signal furthest downfield (~180 ppm) is unambiguously C4. The signals in the 155-170 ppm range belong to the other two sp² ring carbons, C2 and C6. The single sp³ carbon in the 95-105 ppm range is C5. The three upfield signals correspond to the sp³ carbons of the substituents.

-

Distinguishing C2 and C6: While prediction provides a range, unambiguously distinguishing C2 and C6 may require further experiments. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be definitive. For instance, the protons of the 2-CH₃ group will show a correlation to the C2 carbon, and the protons of the 6-CH₂ group will show correlations to C6 and C5.

-

DEPT Analysis: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended.[17] This technique differentiates carbons based on the number of attached protons.

-

DEPT-135: CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C2, C4, C6) will be absent.

-

DEPT-90: Only CH signals will appear. In this molecule, only C5 would produce a signal.

-

This combination allows for the confident assignment of C5 (CH), 6-CH₂ (negative peak), and the two methyl groups (positive peaks). The absence of C2, C4, and C6 in DEPT spectra confirms their quaternary nature.

-

Conclusion

The ¹³C NMR spectrum of this compound is a powerful fingerprint for its structural verification. A thorough understanding of its tautomeric preference for the pyrimidin-4(1H)-one form is fundamental to accurate spectral prediction and interpretation. By combining theoretical predictions with a robust experimental protocol and advanced NMR techniques like DEPT and HMBC, researchers can achieve unambiguous assignment of all carbon signals. This guide provides the foundational knowledge and practical steps necessary for scientists in the pharmaceutical and chemical research fields to confidently utilize ¹³C NMR for the characterization of this and related pyrimidine scaffolds, ensuring the integrity and validity of their scientific findings.

References

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... [Table]. Retrieved from [Link]

-

Castañeda-Arriaga, R., et al. (2005). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 109(15), 3494–3499. [Link]

-

Perjési, P., & Rozas, R. (2002). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(5), 433-441. [Link]

-

Lumb, K. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. University of Mississippi, eGrove. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Viciu, M. S., et al. (2004). 13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). Organometallics, 23(7), 1629–1635. [Link]

- Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-444.

-

Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

SlideShare. (2015). C-13 NMR Spectroscopy. Retrieved from [Link]

-

Navas, A. A., et al. (1981). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Magnetic Resonance in Chemistry, 19(4), 181-183. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Diagram]. Retrieved from [Link]

-

Hayamizu, K. (2021). 1H and13C NMR spectra of 4,4′-substituted chalcones. ResearchGate. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). 13C NMR spectrum: 2-methylpropene. Retrieved from [Link]

- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

- Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-732.

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Holland, D. M. P., et al. (2014). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Chemical Physics, 140(19), 194308. [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- El-Sayed, M., et al. (2019). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

-

National Institute of Materials and Chemical Research in Japan. (n.d.). Spectral Data Base System for Organic Compounds (SDBS). Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

- Fedorov, S. G., et al. (1975). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 11(1), 91-94.

-

Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H and ¹³C NMR spectrums of 4a. [Diagram]. Retrieved from [Link]

-

Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

- Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 81-84.

-

International Journal of Engineering Research and Applications (IJERA). (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Running 13C spectra. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2022). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 27(15), 4991. [Link]

-

Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

Sources

- 1. ijera.com [ijera.com]

- 2. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.as.uky.edu [chem.as.uky.edu]

- 17. bhu.ac.in [bhu.ac.in]

Technical Guide: Mass Spectrometry of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

The following technical guide details the mass spectrometry (MS) characterization of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine , a critical heterocyclic intermediate often encountered in the synthesis of Vitamin B1 (Thiamine) and related pharmaceutical analogs.

This guide is structured for analytical chemists and process development scientists, focusing on fragmentation mechanics, experimental protocols, and structural validation.[1]

Executive Summary & Chemical Identity

This compound (CAS: 38249-50-2) is a functionalized pyrimidine derivative.[1][2][3] Its analysis is complicated by lactam-lactim tautomerism and the lability of the methoxymethyl ether side chain.[1] Accurate MS profiling is essential for monitoring the purity of thiamine precursors and identifying hydrolysis degradation products in drug substances.[1]

Core Chemical Data

| Parameter | Detail |

| IUPAC Name | 6-(Methoxymethyl)-2-methylpyrimidin-4-ol |

| Common Synonyms | 2-Methyl-6-methoxymethyl-4(3H)-pyrimidinone; O-Methyl-pyrimidine intermediate |

| CAS Number | 38249-50-2 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Exact Mass | 154.0742 Da |

| Monoisotopic Mass | 154.0742 Da |

| Tautomerism | Exists in equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms.[1][4][5] The keto form typically predominates in solution and gas phase.[1] |

Physicochemical Properties & MS Prediction

Understanding the ionization behavior requires analyzing the structural moieties: the basic pyrimidine nitrogen, the acidic amide-like proton (in keto form), and the ether linkage.[1]

Isotope Pattern Prediction (Theoretical)

For C₇H₁₀N₂O₂ (M = 154):

-

M+0 (m/z 154): 100% (Base)[1]

-

M+1 (m/z 155): ~8.0% (Due to ⁷C and ¹⁵N natural abundance)[1]

-

M+2 (m/z 156): ~0.7% (Due to ¹⁸O)[1]

Ionization Modes[6]

-

ESI (+): Favored.[1] Protonation occurs readily at N3 or the exocyclic oxygen, yielding [M+H]⁺ = 155.08 .[1]

-

ESI (-): Possible due to the acidic proton on N3 (lactam form), yielding [M-H]⁻ = 153.06 .[1]

-

EI (70 eV): Produces a radical cation M⁺[1]• = 154 .[1][5] Fragmentation is driven by the ether side chain cleavage and Ring Retro-Diels-Alder (RDA) reactions.[1]

Experimental Protocols

This section outlines self-validating protocols for LC-MS and GC-MS analysis.

Protocol A: High-Resolution LC-MS/MS (Orbitrap/Q-TOF)

Objective: Identification of parent ion and polar impurities.[1]

-

Sample Preparation:

-

Chromatography (HILIC Mode):

-

Mass Spectrometry Parameters (ESI+):

-

Capillary Voltage: 3.5 kV.[1]

-

Source Temp: 350°C.

-

Scan Range: m/z 50–500.

-

Collision Energy: Stepped 15, 30, 45 eV (for MS/MS structural elucidation).

-

Protocol B: GC-MS (EI)

Objective: Structural fingerprinting and volatile impurity analysis.[1]

-

Derivatization (Optional but Recommended):

-

Direct Injection (Underivatized):

Fragmentation Mechanics (Mechanistic Insight)

The fragmentation of this compound is distinct due to the interplay between the aromatic ring stability and the labile ether side chain.[1]

Electron Ionization (EI) Pathway

The molecular ion (M⁺[1]• = 154) undergoes specific cleavages:

-

Primary Cleavage (Ether Side Chain):

-

Secondary Cleavage (Side Chain Loss):

-

Ring Fragmentation (RDA):

Electrospray Ionization (ESI-MS/MS) Pathway

In collision-induced dissociation (CID) of the protonated ion [M+H]⁺ = 155 :

-

Neutral Loss of Methanol (CH₃OH): 32 Da loss is the dominant pathway for methoxymethyl ethers.[1]

-

Transition: 155 → 123.

-

-

Ring Opening: Subsequent loss of CO (28 Da) or NH₃ (17 Da) from the core.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the logical fragmentation flow for the EI mechanism, highlighting the diagnostic ions used for confirmation.

Caption: Proposed EI fragmentation pathway for this compound showing primary loss of methoxy radical and subsequent ring contraction.[1][4]

Analytical Workflow & Impurity Profiling

In a drug development context, this compound is often analyzed alongside its precursors (acetamidines) or over-reaction products (bis-pyrimidines).[1]

Workflow Logic

The following diagram details the decision matrix for selecting the correct ionization and separation mode based on sample matrix (Synthesis Reaction Mixture vs. Pure Standard).

Caption: Decision matrix for analytical platform selection based on sample type and data requirements.

Diagnostic Impurity Table

When analyzing crude reaction mixtures, look for these specific mass shifts:

| Impurity Type | Mass Shift (Δ) | Resulting m/z (ESI+) | Cause |

| Demethylation | -14 Da | 141 | Hydrolysis of methoxymethyl ether to hydroxymethyl.[1] |

| Oxidation | +16 Da | 171 | N-oxidation on pyrimidine ring.[1] |

| Dimerization | 2M - H₂O | 293 | Condensation of two pyrimidine units.[1] |

References

-

Sigma-Aldrich. 4,6-Dihydroxy-2-methylpyrimidine Product Specification (Related Structure). Retrieved from .[1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 838363 (Related Methoxypyrimidines). Retrieved from .[1][5]

-

ChemicalBook. this compound CAS 38249-50-2 Properties.[1][2][3] Retrieved from .[1]

-

Matrix Fine Chemicals. 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4-ol (Thio-analog spectral data). Retrieved from .[1]

-

SpectraBase. General Fragmentation of Pyrimidine Derivatives. Wiley-VCH.[1][6] Retrieved from .[1]

Sources

- 1. Secure Verification [cherry.chem.bg.ac.rs]

- 2. 38249-50-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- | C12H18N2O | CID 10262406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

Spectroscopic Fingerprinting of Thiamine Intermediates: A Technical Guide to FT-IR Analysis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Executive Summary

In the high-stakes synthesis of Thiamine (Vitamin B1), the purity of the pyrimidine moiety is the rate-limiting factor for downstream yield.[1] 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (hereafter referred to as HMMP ) represents a specific analytical challenge. Unlike simple aromatics, HMMP exhibits complex solid-state tautomerism that fundamentally alters its infrared profile.[1]

This guide is not a generic operating procedure. It is a technical directive designed to help you distinguish between the lactam (keto) and lactim (enol) forms, identify the critical methoxymethyl ether linkage , and validate sample integrity against common process impurities.[1]

Molecular Architecture & Vibrational Theory[2]

To interpret the spectrum of HMMP, one must first accept that the "hydroxy" nomenclature is structurally misleading in the solid state.

The Tautomeric Equilibrium (The "Ghost" Carbonyl)

While the IUPAC name implies a hydroxyl (-OH) group attached to the aromatic ring, 4-hydroxypyrimidines exist in a tautomeric equilibrium.[1] In the solid phase (KBr pellet or ATR crystal), HMMP predominantly adopts the 4(3H)-pyrimidinone (Lactam) form.[1]

-

Implication: You will likely not see a sharp, free phenol-like O-H stretch.[1] Instead, you will observe a strong Amide-like Carbonyl (C=O) and broad N-H features.[1]

-

The Methoxymethyl Group: This side chain adds a distinct ether fingerprint that serves as a confirmation of the 6-position substitution, distinguishing it from simpler degradation products like 4-hydroxy-2-methylpyrimidine.[1]

Visualization: Tautomeric Shift & Spectral Consequences

Caption: Figure 1. Tautomeric equilibrium shift. In solid-state FT-IR, the Lactam form dominates, replacing the O-H signal with C=O and N-H bands.

Experimental Protocol: Data Acquisition

For pharmaceutical intermediates, reproducibility is paramount.[1] The following protocol minimizes hygroscopic interference, a common issue with pyrimidine derivatives.

Sampling Technique: ATR vs. Transmission

-

Recommended: Diamond ATR (Attenuated Total Reflectance) .[1]

-

Alternative: KBr Pellet (Only if high-resolution fingerprinting <1000 cm⁻¹ is required).[1]

Instrument Parameters

| Parameter | Setting | Rationale |

| Detector | DTGS or MCT | DTGS is sufficient; MCT for low-energy throughput. |

| Resolution | 4 cm⁻¹ | Standard for solid-phase organics.[1] |

| Scans | 32 (Screening) / 64 (Final) | Signal-to-noise ratio optimization. |

| Apodization | Blackman-Harris 3-Term | Reduces side-lobes in strong ring modes.[1] |

| Range | 4000 – 600 cm⁻¹ | Covers functional groups and fingerprint region.[1] |

The "Self-Validating" Workflow

Caption: Figure 2. Analytical workflow ensuring instrument readiness before sample consumption.

Spectral Interpretation & Band Assignment

This section deconvolutes the spectrum based on the Fragment Method . We treat the molecule as a sum of its parts: The Pyrimidinone Ring, the Methyl Group, and the Methoxymethyl Ether.

The High-Frequency Region (4000 – 2500 cm⁻¹)[1]

-

3400 – 2800 cm⁻¹ (Broad, Multi-component):

-

N-H Stretch: Due to the lactam form, a broad band centered around 3100–3200 cm⁻¹ is expected.[1] This is often hydrogen-bonded in the crystal lattice.[1]

-

C-H Stretch (Aromatic): Weak shoulder ~3050 cm⁻¹.[1]

-

C-H Stretch (Aliphatic): Distinct peaks at 2980–2850 cm⁻¹ .[1] These arise from the 2-Methyl group and the Methoxymethyl (O-CH3 and -CH2-) groups.[1]

-

Note: If the sample is wet, a massive broad curve will swallow this entire region.[1]

-

The Double Bond Region (1750 – 1500 cm⁻¹) – Critical Identification

This is the "Truth Region" for the pyrimidine core.[1]

| Wavenumber (cm⁻¹) | Assignment | Mechanistic Insight |

| 1690 – 1650 | C=O[1] Stretch (Amide I) | Primary ID Peak. Confirms the keto (lactam) tautomer.[1] If this is absent and a sharp OH is present, the sample may be a salt or solvate forcing the enol form. |

| 1620 – 1580 | C=N / C=C Ring Stretch | Characteristic "breathing" modes of the pyrimidine ring.[1] |

| 1550 – 1520 | Amide II (N-H Bend) | Coupled vibration of the N-H bending and C-N stretching.[1] Confirms the presence of the cyclic amide structure.[1] |

The Fingerprint Region (1500 – 600 cm⁻¹)[1]

-

1150 – 1080 cm⁻¹ (Strong): C-O-C Asymmetric Stretch. [1]

-